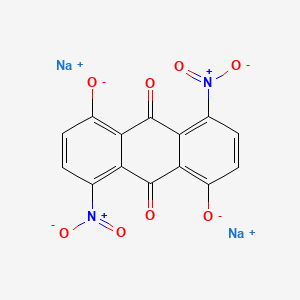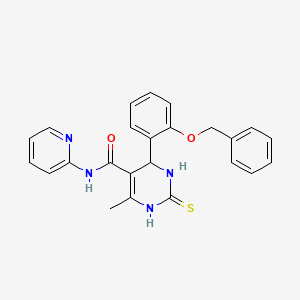![molecular formula C21H17N3O B2648910 7-[Phenyl(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2648910.png)
7-[Phenyl(pyridin-2-ylamino)methyl]quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[Phenyl(pyridin-2-ylamino)methyl]quinolin-8-ol, also known as PPMQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPMQ is a quinoline derivative that has a unique structure, making it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Metal Complex Formation
7-[Phenyl(pyridin-2-ylamino)methyl]quinolin-8-ol has been studied for its ability to form metal complexes. Bortoluzzi et al. (2011) reported the formation of Pt(II) and Pd(II) complexes using tridentate N-donor ligands, which include a variant of this compound. These complexes were synthesized through metal-assisted condensation and have potential applications in organometallic chemistry and catalysis (Bortoluzzi et al., 2011).
Antibacterial Properties
This compound has been explored for its antibacterial properties. For instance, Oza et al. (2011) synthesized new ligands including a variant of this compound. These ligands were reacted with transition metal salts to produce heterochelates, which demonstrated in vitro antibacterial activity (Oza et al., 2011).
Inhibitors of DNA Methylation
Rilova et al. (2014) explored quinoline derivatives as inhibitors of DNA methyltransferase (DNMT), an enzyme involved in epigenetic regulation. They found that certain derivatives, related to this compound, showed potent inhibition of DNMT and induced re-expression of genes in leukemia cells, suggesting potential applications in cancer therapy (Rilova et al., 2014).
Antitumor Agents
Huang et al. (2013) synthesized and tested compounds related to this compound for antitumor activity. They found these compounds to have potent cytotoxic activity against cancer cell lines, highlighting their potential as antitumor agents (Huang et al., 2013).
Spectral and Thermal Studies
Another application is in the spectral and thermal studies of compounds. Singh and Baruah (2009) worked on different solvates of dicarboxylic acids with pyridine and quinoline, providing insights into hydrogen bond interactions and solvation effects, which are crucial in understanding the behavior of such compounds (Singh & Baruah, 2009).
Eigenschaften
IUPAC Name |
7-[phenyl-(pyridin-2-ylamino)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c25-21-17(12-11-16-9-6-14-23-20(16)21)19(15-7-2-1-3-8-15)24-18-10-4-5-13-22-18/h1-14,19,25H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPVVFZPXKODBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Quinolin-8-yl 4-{4-[(quinolin-8-yloxy)sulfonyl]phenoxy}benzene-1-sulfonate](/img/structure/B2648828.png)
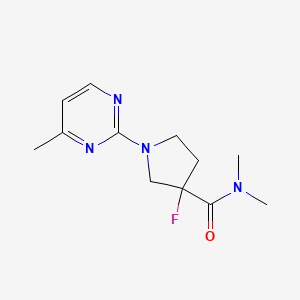
![N-(3-chlorophenyl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2648830.png)
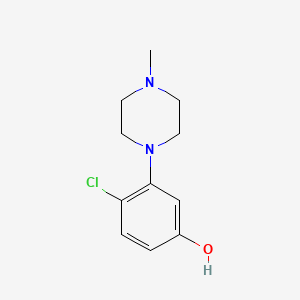
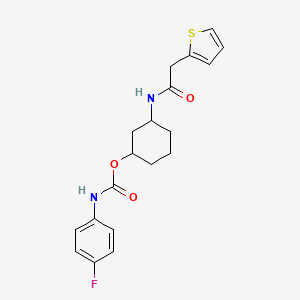
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2648835.png)
![[(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino]thiourea](/img/structure/B2648836.png)
![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2648837.png)

![Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2648844.png)


